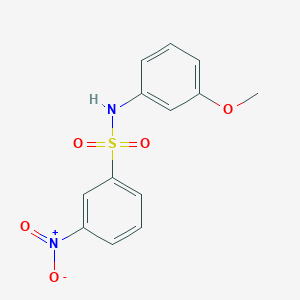
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H8Br2ClNO. It is characterized by the presence of bromine, chlorine, and amide functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
The synthesis of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide typically involves the bromination of N-(4-bromo-3-chlorophenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi .
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide can be compared with other similar compounds, such as:
N-(4-bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide: This compound has similar bromine and chlorine substitutions but differs in the presence of a methoxy group.
2-bromo-N-(4-chlorophenyl)acetamide: This compound is similar but lacks the additional bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
646455-50-7 |
|---|---|
Molekularformel |
C9H8Br2ClNO |
Molekulargewicht |
341.42 g/mol |
IUPAC-Name |
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
CBEUFZMWVYJTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


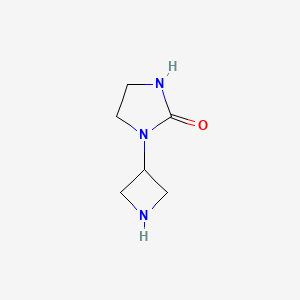
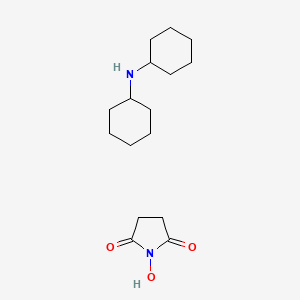
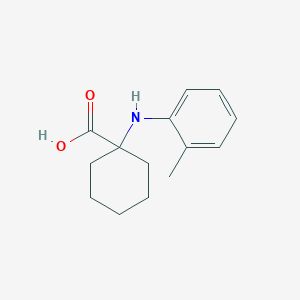
![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
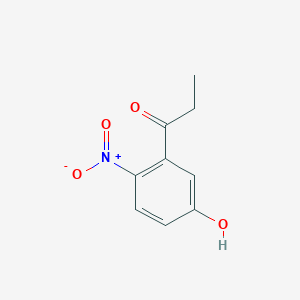
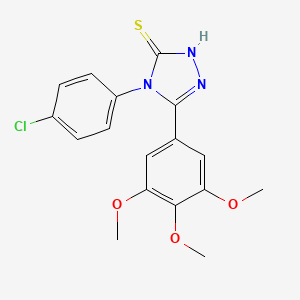

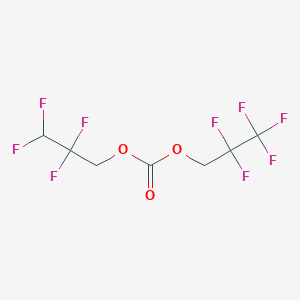
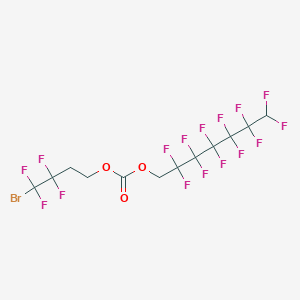
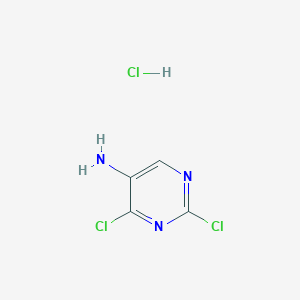
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)
